2-苯基哌啶-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

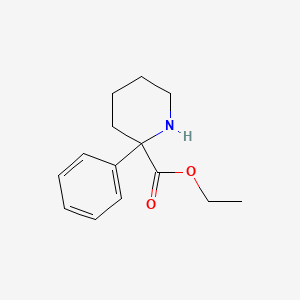

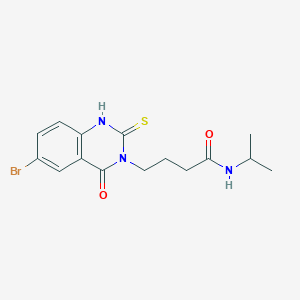

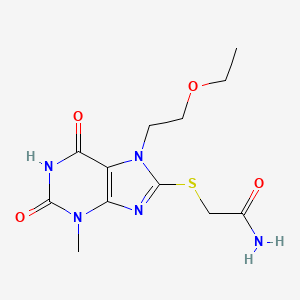

Ethyl 2-phenylpiperidine-2-carboxylate is a chemical compound with the CAS Number: 2112593-96-9 . It has a molecular weight of 233.31 . The IUPAC name for this compound is ethyl 2-phenylpiperidine-2-carboxylate .

Synthesis Analysis

Piperidines, which include ethyl 2-phenylpiperidine-2-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for ethyl 2-phenylpiperidine-2-carboxylate is 1S/C14H19NO2/c1-2-17-13 (16)14 (10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-phenylpiperidine-2-carboxylate is a powder . The storage temperature is 4 degrees Celsius .科学研究应用

合成和药物化学

2-苯基哌啶-2-甲酸乙酯及其衍生物在合成各种药物化合物中具有重要作用。例如,2-苯基哌啶-2-甲酸乙酯的衍生物已被合成并评估其抗疟疾活性,显示出对抗疟疾等疾病的潜力。这些衍生物由 2-苯基-1-吡咯啉-5-甲酸乙酯制备,并对疟疾寄生虫的一种菌株恶性疟原虫显示出显着的体外活性 (宁萨农等人,2003)。

有机化学和催化

在有机化学中,2-苯基哌啶-2-甲酸乙酯用于各种合成过程。一个显着的应用是在膦催化的环化反应中。例如,2-甲基-2,3-丁二烯酸乙酯在有机膦催化剂的存在下与 N-甲苯磺酰亚胺进行环化,形成高度官能化的四氢吡啶 (朱等人,2003)。此外,该化合物已用于酶促动力学拆分,提供了一种在高温下分离伯胺对映异构体的方法 (内恰布等人,2007)。

肽合成

在肽合成中,2-苯基哌啶-2-甲酸乙酯的某些衍生物用作羧酸的保护基。这些基团对于合成肽至关重要,因为它们可以防止羧基发生不必要的反应。2-(对硝基苯硫基)乙基,一种衍生物,已被用作羧基保护的替代品 (阿马拉尔,1969)。

聚合物化学

在聚合物化学中,2-苯基哌啶-2-甲酸乙酯的衍生物被用于各种应用。例如,1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷甲酸乙酯,一种衍生物,已使用辣根过氧化物酶作为催化剂进行低聚,证明了该化合物在聚合物的酶促催化中的效用 (庞等人,2003)。

未来方向

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and interest in the development of piperidine derivatives, including ethyl 2-phenylpiperidine-2-carboxylate, for potential therapeutic applications.

作用机制

Target of Action

Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound that belongs to the piperidine class of chemicals , suggesting a wide range of potential targets.

Biochemical Pathways

. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

. These properties would have a significant impact on the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-phenylpiperidine-2-carboxylate. .

属性

IUPAC Name |

ethyl 2-phenylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGCPLSNCLNQNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)

![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)

![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)